2-[(2,5-Dioxo-1-phenylpyrrolidin-3-yl)sulfanyl]-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridine-3-carbonitrile
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Overview
Description
This compound is a complex heterocyclic molecule with an intriguing structure. Its IUPAC name is 2-[(2,5-dioxo-1-phenylpyrrolidin-3-yl)sulfanyl]-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridine-3-carbonitrile . Let’s break down its components:
Pyridine Ring: The core structure contains a pyridine ring (a six-membered aromatic ring with one nitrogen atom).
Thiophene Substituent: Attached to the pyridine ring is a thiophene group (a five-membered aromatic ring containing sulfur).
Phenylpyrrolidine Moiety: The phenylpyrrolidine fragment contributes to the overall complexity.
Trifluoromethyl Group: The trifluoromethyl substituent adds electron-withdrawing properties.
Chemical Reactions Analysis
The compound may undergo several reactions:
Oxidation: Oxidative processes could modify the sulfur or nitrogen atoms.
Reduction: Reduction reactions might target the carbonyl groups.
Substitution: Substituting functional groups could alter its properties. Common reagents and conditions would depend on the specific reaction. Major products would vary based on the reaction type.
Scientific Research Applications
Researchers explore this compound’s potential in:
Medicinal Chemistry: Investigating its pharmacological properties, such as anti-inflammatory, antiviral, or anticancer effects.
Materials Science: Assessing its use in organic electronics or sensors due to its heterocyclic structure.
Agrochemicals: Evaluating its pesticidal or herbicidal properties.
Mechanism of Action
The exact mechanism remains elusive, but potential molecular targets and pathways could involve interactions with enzymes, receptors, or cellular signaling pathways. Further studies are needed to elucidate this.
Properties
Molecular Formula |
C21H12F3N3O2S2 |
---|---|
Molecular Weight |
459.5 g/mol |
IUPAC Name |
2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)sulfanyl-6-thiophen-2-yl-4-(trifluoromethyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C21H12F3N3O2S2/c22-21(23,24)14-9-15(16-7-4-8-30-16)26-19(13(14)11-25)31-17-10-18(28)27(20(17)29)12-5-2-1-3-6-12/h1-9,17H,10H2 |
InChI Key |
RJIZDWDXJVDZEL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=CC=C2)SC3=C(C(=CC(=N3)C4=CC=CS4)C(F)(F)F)C#N |
Origin of Product |
United States |
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